(+-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
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Overview
Description
(+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a member of the dibenzo(b,e)(1,4)dioxepin family, which is characterized by a tricyclic structure with two benzene rings fused to a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo(b,e)(1,4)dioxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,e)(1,4)dioxepin core structure.
Amine Substitution: The diethylamino group is introduced through nucleophilic substitution reactions, typically using diethylamine as the nucleophile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride can be compared with other similar compounds, such as:
(+/-)-7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride: This compound has two chlorine atoms and a dimethylamino group, which may result in different chemical reactivity and biological activity.
(+/-)-8-Chloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.
Properties
CAS No. |
81320-24-3 |
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Molecular Formula |
C19H23Cl2NO2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(3-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-3-21(4-2)12-11-17-15-7-5-6-8-16(15)22-18-10-9-14(20)13-19(18)23-17;/h5-10,13,17H,3-4,11-12H2,1-2H3;1H |
InChI Key |
DSOGFYMSBGEKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1C2=CC=CC=C2OC3=C(O1)C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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